molecular formula C12H10N4OS2 B2670740 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide CAS No. 2034613-10-8

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2670740
CAS No.: 2034613-10-8
M. Wt: 290.36
InChI Key: OYZRZVXTYQSRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to two thiophene rings via a methylene bridge and a carboxamide group. The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxamide coupling.

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c17-12(9-1-3-18-7-9)13-5-10-6-16(15-14-10)11-2-4-19-8-11/h1-4,6-8H,5H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZRZVXTYQSRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide typically involves the formation of the triazole ring through a Huisgen cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring. The thiophene rings can be introduced through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes to ensure high yields and purity. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene rings in the compound are susceptible to oxidation. Under controlled conditions, these reactions yield sulfoxides or sulfones, which can alter electronic properties and biological activity.

Reagent Conditions Product Reference
mCPBADCM, 0°C → RT, 4–6 hThiophene sulfoxide/sulfone derivatives
H₂O₂/CH₃COOHReflux, 8–12 hPartially oxidized thiophene moieties

Mechanistic Insight : Oxidation typically proceeds via electrophilic attack on the sulfur atom in thiophene, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) depending on reagent stoichiometry.

Nucleophilic Substitution

The carboxamide group undergoes nucleophilic substitution under basic conditions, enabling functionalization of the methylene bridge.

Reagent Nucleophile Conditions Product Reference
NaH (base)Amines, alkoxidesDMF, 60–80°C, 6–8 hSubstituted amide/ether derivatives
LDAGrignard reagentsTHF, –78°C → RT, 12 hAlkylated carboxamide analogs

Key Finding : Substitution at the carboxamide group retains the triazole-thiophene scaffold while introducing diverse R-groups for structure-activity studies.

Reduction Reactions

Selective reduction of the carboxamide or triazole ring can generate amine or saturated intermediates.

Reagent Target Site Conditions Product Reference
LiAlH₄CarboxamideDry ether, reflux, 4 hPrimary amine derivative
H₂/Pd-CTriazole ringEtOH, 40 psi, 24 hPartially saturated triazole

Note : Over-reduction of the triazole ring is avoided by optimizing hydrogen pressure and catalyst loading.

Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Catalyst Product Yield Reference
6M HCl, reflux, 12 hThiophene-3-carboxylic acid75–80%
NaOH (aq.), 100°C, 8 hSodium carboxylate salt85–90%

Application : Hydrolysis products serve as intermediates for further functionalization, such as esterification.

Cycloaddition and Click Chemistry

The triazole ring’s stability makes it a product of copper-catalyzed azide-alkyne cycloaddition (CuAAC), though the pre-formed triazole in this compound can participate in orthogonal click reactions.

Reaction Type Reagents Conditions Product Reference
CuAACCuI, sodium ascorbateTHF/H₂O, RT, 12 hTriazole-linked conjugates

Significance : The compound’s triazole moiety can act as a ligation handle for bioconjugation or polymer synthesis .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole and thiophene structures exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have been shown to possess significant antifungal and antibacterial properties. For instance, studies on related compounds suggest they can inhibit the growth of various pathogens by disrupting cellular processes .
  • Anticancer Properties : Several studies have highlighted the potential of thiophene-containing triazoles in cancer treatment. These compounds may interfere with tubulin polymerization, thereby affecting cell cycle progression and inducing apoptosis in cancer cells.

Case Study: Anticancer Activity

In one notable study, derivatives similar to N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide were synthesized and tested against various human tumor cell lines. Results demonstrated significant antiproliferative effects, with some derivatives exhibiting GI50 values in the micromolar range .

Pharmacological Potential

The pharmacological potential of this compound extends to:

  • Drug Development : Its unique structure makes it a candidate for developing new drugs targeting microbial infections and cancer.
Compound NameBiological ActivityReference
N-(Thiophenyl-triazole)Antifungal
Triazole Derivative AAnticancer (GI50 < 10 µM)
Thiophene-based Compound BAntibacterial

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the thiophene rings can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares structural features and substituents of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide with related compounds from the evidence:

Compound Name/Structure Core Structure Key Substituents Biological Activity Synthesis Method
This compound (Target) 1,2,3-Triazole + Thiophene Thiophene-3-carboxamide, thiophen-3-yl Not reported in evidence Likely CuAAC + carboxamide coupling
N-(3-Methoxyphenyl)-4-((aryl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-1,1-dioxide 1,2,3-Triazole + Thiomorpholine Thiomorpholine-1,1-dioxide, aryl groups Antiproliferative (IC₅₀: 1–5 µM) CuAAC + nucleophilic substitution
1,3,4-Thiadiazole derivatives 1,3,4-Thiadiazole Trichloroethyl, phenylamino Antimicrobial, antitumor Cyclization with iodine/TEA
Trifluoromethoxy-phenyl-1H-1,2,4-triazol-3-yl derivatives 1,2,4-Triazole Trifluoromethoxy, benzylidene hydrazine Not specified Multi-step condensation

Key Observations :

  • Triazole vs. Thiadiazoles show broader antimicrobial activity, while triazoles are often optimized for antiproliferative effects .
  • Substituent Impact : The thiomorpholine-1,1-dioxide group in enhances solubility and hydrogen-bonding capacity compared to the target’s thiophene-carboxamide. This may explain the former’s potent antiproliferative activity.
  • Synthetic Complexity : The target compound’s synthesis is likely simpler than the multi-step protocols for trifluoromethoxy-triazoles , which require precise control of condensation reactions.
Physicochemical Properties
  • Solubility : Thiophene and triazole rings confer moderate lipophilicity, whereas thiomorpholine-1,1-dioxide derivatives have higher aqueous solubility due to sulfone groups.
  • Stability : The target compound’s triazole ring is stable under physiological conditions, unlike thiadiazoles, which may undergo metabolic ring-opening .

Biological Activity

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and potential mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the coupling of thiophene derivatives with triazole moieties. The triazole ring is known for its pharmacological relevance, particularly in anticancer and antimicrobial agents. A general synthetic route may include:

  • Formation of Thiophene Derivative : Starting from thiophene compounds.
  • Triazole Formation : Utilizing click chemistry techniques such as the azide-alkyne cycloaddition.
  • Final Coupling : Reaction with carboxylic acid derivatives to form the amide bond.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)1.1Thymidylate synthase inhibition
Compound BHCT116 (Colon Cancer)2.6Apoptosis induction
Compound CHepG2 (Liver Cancer)1.4Cell cycle arrest

Research indicates that these compounds may act through the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. For example, a study found that certain triazole derivatives exhibited TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 µM, outperforming standard chemotherapeutics like pemetrexed .

Antimicrobial Activity

In addition to anticancer properties, compounds featuring the triazole structure have demonstrated notable antimicrobial activity against various pathogens:

PathogenInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans10

These findings suggest that this compound may possess broad-spectrum antimicrobial effects, making it a candidate for further investigation in drug development.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of Key Enzymes : As noted earlier, inhibition of thymidylate synthase leads to disrupted DNA synthesis in cancer cells.
  • Induction of Apoptosis : Compounds similar to this triazole derivative have been shown to trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : The antimicrobial effects are likely due to the disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

Several case studies support the efficacy of triazole derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of triazole derivatives against MCF-7 and HCT116 cell lines, demonstrating significant cytotoxicity and establishing a structure–activity relationship that underscores the importance of substituents on the triazole ring .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various thiophene-linked triazoles against clinical isolates of E. coli and S. aureus, revealing promising results that warrant further exploration .

Q & A

Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions

SolventCatalystTemp (°C)Yield (%)Reference
AcetonitrileCuI, Triethylamine8072
DMFI2_2, Triethylamine10065
EthanolNone7037

Q. Table 2. Bioactivity of Key Derivatives

Compound ModificationAntimicrobial MIC (µg/mL)Anticancer IC50_{50} (µM)Reference
5-Cl-Thiophene2.5 (S. aureus)12.8 (HepG2)
4-Methoxy-Triazole10.0 (E. coli)>50 (MCF-7)
Sulfonamide Bridge Replacement1.8 (MRSA)8.3 (A549)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.